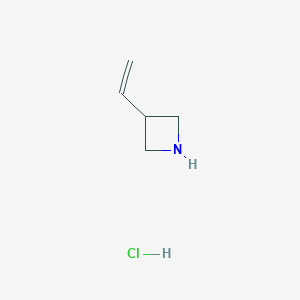
3-Ethenylazetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylazetidine hydrochloride is a chemical compound with the molecular formula C5H8ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylazetidine hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene, is one of the efficient ways to synthesize functionalized azetidines . Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled environments to facilitate the cyclization and subsequent purification steps.
化学反応の分析
Types of Reactions
3-Ethenylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
3-Ethenylazetidine hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 3-Ethenylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
3-Ethenylazetidine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C5H10ClN |
|---|---|
分子量 |
119.59 g/mol |
IUPAC名 |
3-ethenylazetidine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,5-6H,1,3-4H2;1H |
InChIキー |
DVRSOCLQCCJNKU-UHFFFAOYSA-N |
正規SMILES |
C=CC1CNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


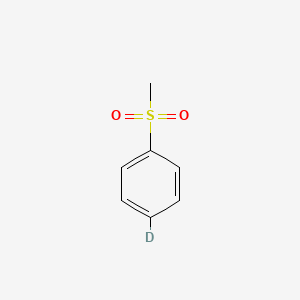
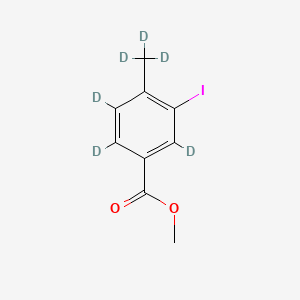

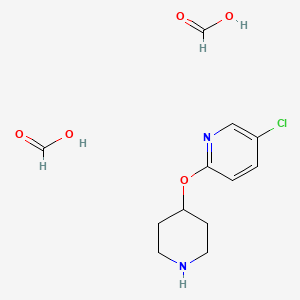

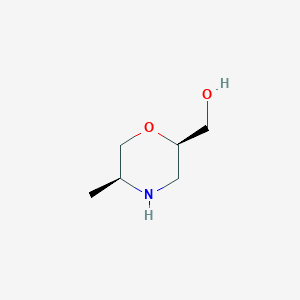

![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
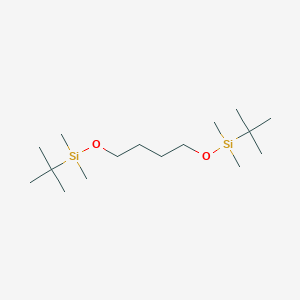
![1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride](/img/structure/B14029555.png)
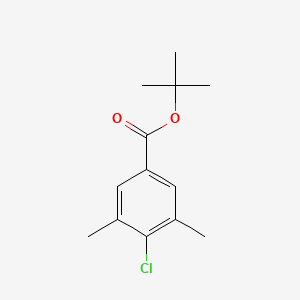
![6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14029566.png)
![7-Bromo-4-methoxybenzo[D]thiazole](/img/structure/B14029582.png)
![1-Isobutyl-3-methyl-2,4-dioxo-6-(quinolin-4-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14029587.png)
